molecular formula C16H17N3O2 B5329199 2-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZAMIDE

2-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZAMIDE

Cat. No.: B5329199
M. Wt: 283.32 g/mol
InChI Key: BYWQZVHLOUARSV-UHFFFAOYSA-N
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Description

2-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZAMIDE is a complex organic compound with the molecular formula C23H20N2O4 It is known for its unique structure, which includes an ethylanilino group attached to a benzamide core

Properties

IUPAC Name

2-[(4-ethylphenyl)carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-2-11-7-9-12(10-8-11)18-16(21)19-14-6-4-3-5-13(14)15(17)20/h3-10H,2H2,1H3,(H2,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWQZVHLOUARSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZAMIDE typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often employs similar condensation reactions but on a larger scale. The use of ultrasonic irradiation and recoverable catalysts makes the process more efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

2-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating inflammatory and cancer-related pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler compound with similar structural features but lacking the ethylanilino group.

    N-ethylbenzamide: Similar to benzamide but with an ethyl group attached to the nitrogen atom.

    4-ethylaniline: Contains the ethylanilino group but lacks the benzamide core.

Uniqueness

2-{[(4-ETHYLANILINO)CARBONYL]AMINO}BENZAMIDE is unique due to its combination of the ethylanilino group and the benzamide core. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

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